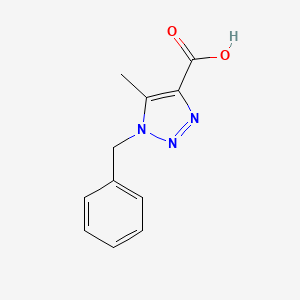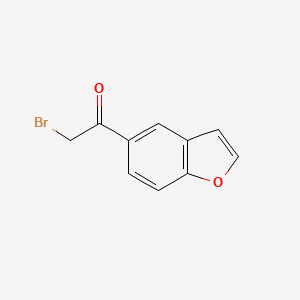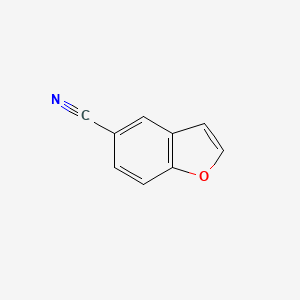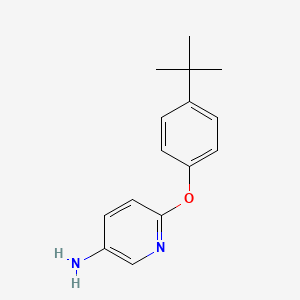
6-(4-Tert-butylphenoxy)pyridin-3-amine
Overview
Description
6-(4-Tert-butylphenoxy)pyridin-3-amine is a chemical compound with the molecular formula C₁₅H₁₈N₂O . It has a molecular weight of 242.32 daltons . The compound is also known by its CAS Registry Number 218457-67-1 .
Molecular Structure Analysis
The molecular structure of 6-(4-Tert-butylphenoxy)pyridin-3-amine consists of a pyridin ring attached to a phenyl ring via an oxygen atom . The phenyl ring is substituted with a tert-butyl group . The compound has extensive π–π interactions and a nearly linear intermolecular N–H···N hydrogen bond .Scientific Research Applications
Treatment of Acute Lymphoblastic Leukaemia
6-(4-Tert-butylphenoxy)pyridin-3-amine: has been designated as an orphan medicine for the treatment of acute lymphoblastic leukaemia (ALL) in the European Union . This designation is crucial as it provides the developer with scientific and regulatory support to advance the medicine to the stage where they can apply for marketing authorization. The compound’s role in the treatment of ALL highlights its potential impact in oncology, particularly in providing therapeutic options for rare and serious conditions.
Parkinson’s Disease Therapy
Research has indicated that compounds with a 4-tert-butylphenoxy scaffold, similar to 6-(4-Tert-butylphenoxy)pyridin-3-amine , show promise as dual-target ligands for the treatment of Parkinson’s disease (PD) . These compounds combine monoamine oxidase B (MAO B) inhibition with histamine H3 receptor (H3R) antagonism, which could positively affect dopamine regulation. This dual mechanism could offer a novel approach to managing PD symptoms and progression.
Monoamine Oxidase B Inhibition
The compound’s structure is conducive to inhibiting monoamine oxidase B (MAO B), an enzyme associated with neurodegenerative diseases . Inhibitors of MAO B are used to increase the availability of dopamine in the brain, thereby helping to alleviate symptoms of diseases like PD. This application underscores the compound’s potential in neuropharmacology and its role in developing treatments for neurodegenerative disorders.
Histamine H3 Receptor Antagonism
6-(4-Tert-butylphenoxy)pyridin-3-amine: and its derivatives have been studied for their affinity as antagonists of the histamine H3 receptor (H3R) . H3R antagonists are explored for their therapeutic effects in various central nervous system disorders, including sleep-wake disorders and cognitive impairments. The compound’s activity in this area demonstrates its versatility in targeting central nervous system receptors.
Chemical Synthesis and Material Science
The compound serves as an intermediate in chemical synthesis processes, contributing to the development of new materials and chemicals . Its structural properties make it a valuable component in creating complex molecules, which can be used in material science research to develop innovative materials with specific desired properties.
Analytical Chemistry Applications
Due to its unique chemical structure, 6-(4-Tert-butylphenoxy)pyridin-3-amine can be utilized in analytical chemistry for the development of new analytical methods . It may serve as a standard or reagent in chromatographic techniques or other analytical procedures, aiding in the detection and quantification of various substances.
Pharmacodynamics Research
The compound’s interaction with various biological targets makes it a subject of interest in pharmacodynamics studies . Understanding how it affects different receptors and enzymes can provide insights into its mechanism of action and potential side effects, which is essential for drug development and safety evaluation.
Life Science Research
In life sciences, 6-(4-Tert-butylphenoxy)pyridin-3-amine may be used in biochemical assays and experiments to study cellular processes . Its role in modulating receptors and enzymes can help elucidate the pathways involved in cell signaling and metabolism, contributing to a deeper understanding of biological systems.
Future Directions
properties
IUPAC Name |
6-(4-tert-butylphenoxy)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-15(2,3)11-4-7-13(8-5-11)18-14-9-6-12(16)10-17-14/h4-10H,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIWGRCYMQLLAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370659 | |
| Record name | 6-(4-tert-Butylphenoxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730448 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-(4-Tert-butylphenoxy)pyridin-3-amine | |
CAS RN |
218457-67-1 | |
| Record name | CB-103 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0218457671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CB-103 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15279 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-(4-tert-Butylphenoxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-[4-(tert-butyl)phenoxy]pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CB-103 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5BB91JL0V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







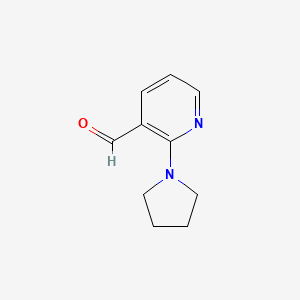

![5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid](/img/structure/B1273707.png)

![tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate](/img/structure/B1273709.png)
